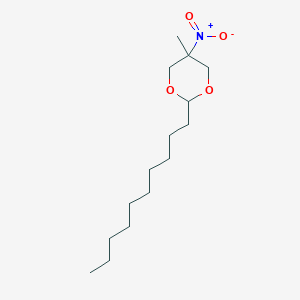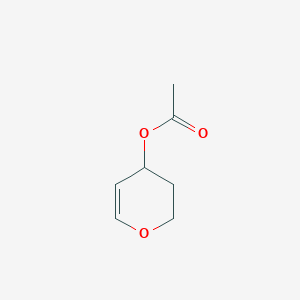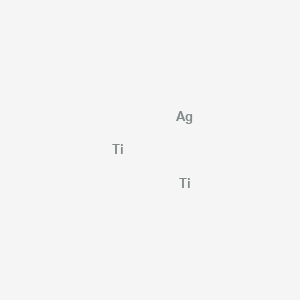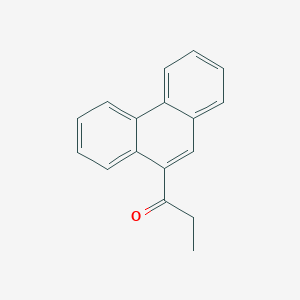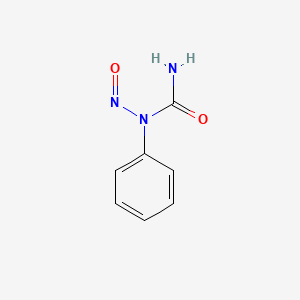
N-(2-Sulfanylethyl)hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Sulfanylethyl)hexadecanamide is a chemical compound with the molecular formula C18H37NOS It is characterized by the presence of a sulfanylethyl group attached to a hexadecanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Sulfanylethyl)hexadecanamide typically involves the reaction of hexadecanoyl chloride with 2-mercaptoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: N-(2-Sulfanylethyl)hexadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine .
科学的研究の応用
N-(2-Sulfanylethyl)hexadecanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Sulfanylethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The sulfanylethyl group can participate in redox reactions, influencing cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
- N-(2-Hydroxyethyl)hexadecanamide
- N-(2-Mercaptoethyl)hexadecanamide
- N-(2-Aminoethyl)hexadecanamide
Comparison: N-(2-Sulfanylethyl)hexadecanamide is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, N-(2-Hydroxyethyl)hexadecanamide lacks the sulfur atom, resulting in different redox properties and biological interactions .
特性
CAS番号 |
6162-68-1 |
|---|---|
分子式 |
C18H37NOS |
分子量 |
315.6 g/mol |
IUPAC名 |
N-(2-sulfanylethyl)hexadecanamide |
InChI |
InChI=1S/C18H37NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-21/h21H,2-17H2,1H3,(H,19,20) |
InChIキー |
QMEIMAPFZPPDGM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
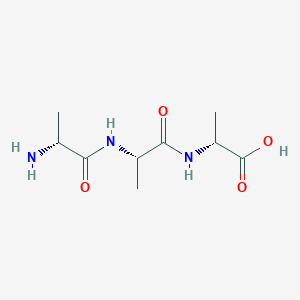
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)
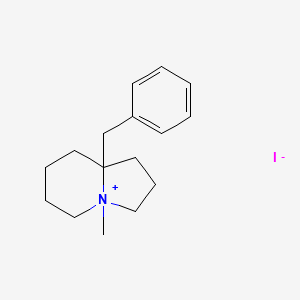

![[4-(Butanoyloxymethyl)cyclohexyl]methyl butanoate](/img/structure/B14736742.png)
